![molecular formula C8H4F3NO B12860574 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization . One common method involves the use of difluoromethyl ketones and 2-aminophenol under acidic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to biological targets, making it effective in inhibiting certain enzymes or receptors . The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)benzo[d]oxazol-4-amine: Similar in structure but with an amine group instead of a fluorine atom.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of difluoromethyl and fluorine groups.
Uniqueness
2-(Difluoromethyl)-4-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its metabolic stability and bioavailability compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C8H4F3NO |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-4-2-1-3-5-6(4)12-8(13-5)7(10)11/h1-3,7H |
InChI Key |
ULCBQXJPOMNNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)C(F)F |
Origin of Product |
United States |
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